molecular formula C12H10ClNO B6501257 4-(pyridin-2-yl)benzaldehyde hydrochloride CAS No. 2549012-96-4

4-(pyridin-2-yl)benzaldehyde hydrochloride

Cat. No.: B6501257
CAS No.: 2549012-96-4
M. Wt: 219.66 g/mol
InChI Key: MAYWNBYWHNWFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C12H9NO·HCl. It is a p-substituted benzaldehyde derivative where the benzaldehyde moiety is substituted with a pyridin-2-yl group. This compound is known for its crystalline powder form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)benzaldehyde hydrochloride typically involves the reaction of 2-bromopyridine with benzaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine reacts with benzaldehyde in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrimidin-2-yl)benzaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of a pyridin-2-yl group.

    4-(1-Piperidinyl)benzaldehyde: Substituted with a piperidinyl group.

Uniqueness

4-(Pyridin-2-yl)benzaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. The presence of the pyridine ring enhances its ability to form coordination complexes with metal ions, making it valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

4-pyridin-2-ylbenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO.ClH/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWNBYWHNWFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.